6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Overview
Description
6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a nitrophenyl group at the 2nd position of the imidazo[1,2-a]pyridine core. It has a molecular formula of C13H8ClN3O2 and a molecular weight of 273.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 4-nitrobenzaldehyde in the presence of a chlorinating agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The resulting intermediate is then cyclized to form the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: 6-amino-2-(4-nitrophenyl)imidazo[1,2-a]pyridine.
Reduction: 6-chloro-2-(4-aminophenyl)imidazo[1,2-a]pyridine.
Oxidation: This compound N-oxide.
Scientific Research Applications
6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes critical for cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways and DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(4-(difluoromethyl)thio)phenyl)imidazo[1,2-a]pyridine
- 6-chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine hydrobromide
- 6-chloro-2-(4-(difluoromethoxy)phenyl)imidazo[1,2-a]pyridine hydrobromide
Uniqueness
6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and a nitrophenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-3-6-13-15-12(8-16(13)7-10)9-1-4-11(5-2-9)17(18)19/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCRIUWSMWCWRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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